![molecular formula C13H16N2O2 B2476439 苄基N-{5-氮杂螺[2.3]己烷-1-基}氨基甲酸酯 CAS No. 1936154-42-5](/img/structure/B2476439.png)

苄基N-{5-氮杂螺[2.3]己烷-1-基}氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

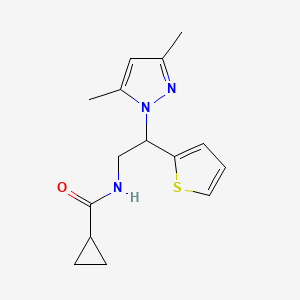

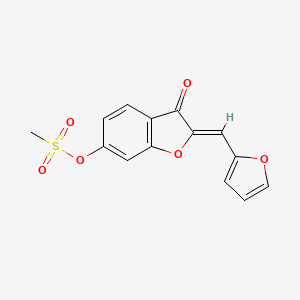

“Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate” is a chemical compound with the molecular formula C13H16N2O2 . It is closely related to “1-{5-benzyl-5-azaspiro[2.3]hexan-1-yl}methanamine dihydrochloride”, which has a molecular weight of 275.22 .

Molecular Structure Analysis

The molecular structure of “Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate” can be inferred from its IUPAC name and molecular formula. It contains a benzyl group (a benzene ring attached to a CH2 group), a carbamate group (NHCOO), and a 5-azaspiro[2.3]hexane group, which is a spirocyclic compound containing a nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate” are not fully detailed in the search results. It is known that its molecular weight is 232.2800 g/mol . More specific properties such as melting point, boiling point, and density would require further investigation .科学研究应用

合成和化学性质

区域选择性环加成反应:研究表明,C-芳基-和C-氨基甲酰亚硝酸盐与2-苄叉叉亚甲基环丙烷羧酸甲酯的区域选择性环加成,导致合成取代的5-氧杂-6-氮杂螺[2.4]庚烷-1-羧酸甲酯,作为两种非对映异构体的混合物。这强调了利用苄基N-{5-氮杂螺[2.3]己烷-1-基}氨基甲酸酯衍生物合成复杂分子结构的潜力 (Molchanov & Tran, 2013).

抗肿瘤活性:相关化合物,R17934-NSC 238159,已显示出对各种实验性肿瘤的活性,突出了结构相关的苄基N-{5-氮杂螺[2.3]己烷-1-基}氨基甲酸酯衍生物的潜在药用意义 (Atassi & Tagnon, 1975).

可见光诱导无金属级联环化:通过自由基引发的级联环化反应合成氮杂螺[4.5]三烯酮的光催化策略的发展,为螺-γ-内酰胺衍生物的无金属合成开辟了新途径,苄基N-{5-氮杂螺[2.3]己烷-1-基}氨基甲酸酯属于此类 (Zeng et al., 2021).

抗惊厥活性:合成和评估N-[(4-芳基哌嗪-1-基)-烷基]-2-氮杂螺[4.5]癸烷-1,3-二酮衍生物的抗惊厥和神经毒性特性,指出了苄基N-{5-氮杂螺[2.3]己烷-1-基}氨基甲酸酯类似物的治疗潜力 (Obniska, Kamiński, & Tatarczyńska, 2006).

生物学应用

选择性抑制酶:一系列苄基氨基甲酸酯显示出对丁酰胆碱酯酶(BChE)优先于乙酰胆碱酯酶(AChE)的抑制,表明苄基N-{5-氮杂螺[2.3]己烷-1-基}氨基甲酸酯衍生物在设计选择性酶抑制剂中的效用 (Magar et al., 2021).

抗冠状病毒活性:合成1-硫杂-4-氮杂螺[4.5]癸烷-3-酮衍生物并针对人类冠状病毒和流感病毒进行评估,发现具有显着抑制效果的化合物,表明苄基N-{5-氮杂螺[2.3]己烷-1-基}氨基甲酸酯衍生物在抗病毒药物开发中的潜力 (Apaydın, Cesur, Stevaert, & Naesens, 2019).

作用机制

The mechanism of action of “Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate” is not specified in the search results. The biological activity of a compound depends on its structure and the target it interacts with in the body. Without specific information, it’s difficult to predict the mechanism of action .

未来方向

属性

IUPAC Name |

benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-12(15-11-6-13(11)8-14-9-13)17-7-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBXSECROFKGBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C12CNC2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.3.1]nonan-3-ylmethanamine hydrochloride](/img/structure/B2476357.png)

![N,N-dimethyl(2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)sulfamate](/img/structure/B2476358.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2476359.png)

![6-Cyclopropyl-2-[2-[(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2476361.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2476364.png)

![3-Pyridin-3-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2476366.png)

![1-[5-(4-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2476370.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2476378.png)